molecular formula C16H18N2O4 B5880562 (3,5-dimethoxybenzyl)(2-nitrobenzyl)amine CAS No. 355382-23-9

(3,5-dimethoxybenzyl)(2-nitrobenzyl)amine

Cat. No. B5880562
CAS RN: 355382-23-9
M. Wt: 302.32 g/mol
InChI Key: LTJLWNSSIJPRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-dimethoxybenzyl)(2-nitrobenzyl)amine, also known as NBOMe, is a class of synthetic phenethylamine derivatives that have been developed as hallucinogens. These compounds have gained popularity in recent years due to their potent psychoactive effects and easy accessibility. The aim of

Scientific Research Applications

(3,5-dimethoxybenzyl)(2-nitrobenzyl)amine compounds have been extensively studied for their potential therapeutic applications. These compounds have been shown to have potent serotonin receptor agonist activity, which makes them useful for the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder. Additionally, (3,5-dimethoxybenzyl)(2-nitrobenzyl)amine compounds have been shown to have anti-inflammatory and analgesic properties, which make them useful for the treatment of pain and inflammation.

Mechanism of Action

The mechanism of action of (3,5-dimethoxybenzyl)(2-nitrobenzyl)amine compounds is not fully understood. However, it is known that these compounds act as potent agonists of the 5-HT2A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT2A receptor leads to increased serotonin release, which results in hallucinations and altered perception. Additionally, (3,5-dimethoxybenzyl)(2-nitrobenzyl)amine compounds have been shown to have affinity for other serotonin receptor subtypes, which may contribute to their pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,5-dimethoxybenzyl)(2-nitrobenzyl)amine compounds are similar to those of other hallucinogens. These compounds cause alterations in perception, mood, and thought processes. Additionally, (3,5-dimethoxybenzyl)(2-nitrobenzyl)amine compounds can cause changes in heart rate, blood pressure, and body temperature. These effects can be dangerous, especially at high doses.

Advantages and Limitations for Lab Experiments

(3,5-dimethoxybenzyl)(2-nitrobenzyl)amine compounds have several advantages for use in laboratory experiments. These compounds are relatively easy to synthesize and can be obtained in large quantities. Additionally, (3,5-dimethoxybenzyl)(2-nitrobenzyl)amine compounds have potent pharmacological effects, which make them useful for studying the mechanisms of action of hallucinogens. However, the use of (3,5-dimethoxybenzyl)(2-nitrobenzyl)amine compounds in laboratory experiments is limited by their potential for toxicity and the lack of information regarding their long-term effects.

Future Directions

Future research on (3,5-dimethoxybenzyl)(2-nitrobenzyl)amine compounds should focus on the development of safer and more effective therapeutic agents. Additionally, research should be conducted to better understand the mechanism of action of these compounds and their potential for long-term toxicity. Finally, research should be conducted to identify new compounds that have the potential to be used as therapeutic agents for the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of (3,5-dimethoxybenzyl)(2-nitrobenzyl)amine involves the reaction of 2-nitrobenzaldehyde with 3,5-dimethoxybenzylamine in the presence of a reducing agent. The reduction of the nitro group to an amino group results in the formation of the final product, (3,5-dimethoxybenzyl)(2-nitrobenzyl)amine. The synthesis of (3,5-dimethoxybenzyl)(2-nitrobenzyl)amine is relatively simple and can be carried out using standard laboratory equipment.

properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-(2-nitrophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-21-14-7-12(8-15(9-14)22-2)10-17-11-13-5-3-4-6-16(13)18(19)20/h3-9,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJLWNSSIJPRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNCC2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197812
Record name 3,5-Dimethoxy-N-[(2-nitrophenyl)methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethoxyphenyl)-N-(2-nitrobenzyl)methanamine

CAS RN

355382-23-9
Record name 3,5-Dimethoxy-N-[(2-nitrophenyl)methyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355382-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethoxy-N-[(2-nitrophenyl)methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.